(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide
CAS No.: 634164-87-7
Cat. No.: VC4894113
Molecular Formula: C14H9N3O3S
Molecular Weight: 299.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634164-87-7 |
|---|---|
| Molecular Formula | C14H9N3O3S |
| Molecular Weight | 299.3 |
| IUPAC Name | (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide |
| Standard InChI | InChI=1S/C14H9N3O3S/c15-8-10(14(16)21)7-12-4-5-13(20-12)9-2-1-3-11(6-9)17(18)19/h1-7H,(H2,16,21)/b10-7+ |
| Standard InChI Key | BQLWEGXKUBMVST-JXMROGBWSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=S)N |
Introduction
The compound (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide belongs to a class of organic molecules characterized by a conjugated nitrile group, a furan ring, and a nitrophenyl group. These structural features make it a candidate for applications in medicinal chemistry, particularly in drug discovery and design due to its potential bioactivity.
Synthesis of the Compound
The synthesis of (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide typically involves multi-step organic reactions, including:
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Formation of the Furan Ring: The furan moiety is synthesized using cyclization reactions involving aldehydes and ketones.
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Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
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Conjugation with Nitrile and Thioamide Groups: The final step involves coupling reactions to introduce the cyano and thioamide functionalities.
Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as nitrile (sharp peak around 2200 cm⁻¹) and nitro groups.
Potential Biological Activity
Compounds with similar structural features have been investigated for their biological activities, including:
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Anticancer Properties: Conjugated systems like this compound's structure often interact with DNA or enzymes involved in cancer progression.
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Anti-inflammatory Activity: Nitroaromatic compounds are known to inhibit enzymes such as cyclooxygenase or lipoxygenase.
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Antimicrobial Effects: The thioamide group can disrupt microbial metabolic pathways.
Molecular Docking Studies
Preliminary in silico studies suggest that compounds with related scaffolds exhibit promising binding affinities toward biological targets such as enzymes involved in inflammation or cancer pathways. Docking simulations could provide insights into its mechanism of action.
Comparative Analysis with Related Compounds
To better understand its significance, the compound can be compared with structurally similar molecules:
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